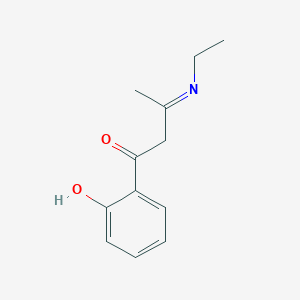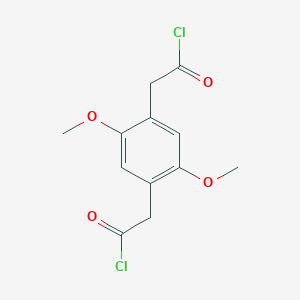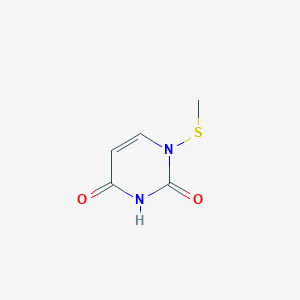
Xanthen-9-one, 3-amino-4-(diethylamino)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-amino-4-(diethylamino)methyl-, typically involves the condensation of salicylic acid with a phenol derivative. This classical method can be optimized using microwave heating to improve yields and reduce reaction times . Other methods include the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, and o-haloarenecarboxylic acids with arynes .
Industrial Production Methods
Industrial production of xanthone derivatives often employs large-scale organic synthesis techniques, including the use of zinc chloride/phosphoryl chloride as catalysts to enhance reaction efficiency and yield . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted xanthone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Xanthen-9-one, 3-amino-4-(diethylamino)methyl- involves its interaction with molecular targets such as enzymes and DNA. For example, it can intercalate into DNA and inhibit the activity of topoisomerase II, leading to the disruption of DNA replication and cell division . The compound’s amino and diethylamino groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other xanthone derivatives such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anti-cancer activity.
α-mangostin and γ-mangostin: Natural xanthones with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and diethylamino groups enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
42061-35-8 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
3-amino-4-(diethylaminomethyl)xanthen-9-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-20(4-2)11-14-15(19)10-9-13-17(21)12-7-5-6-8-16(12)22-18(13)14/h5-10H,3-4,11,19H2,1-2H3 |
Clave InChI |
CPHNNNOYAULJQD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





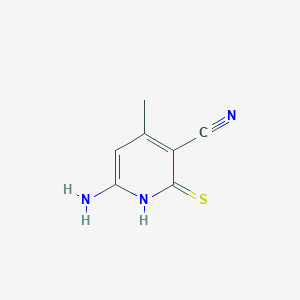


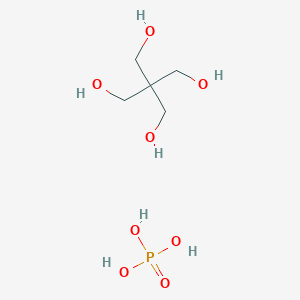


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

